Dihydroxyborane

Overview

Description

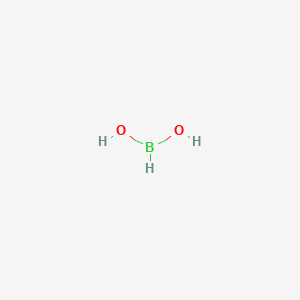

Dihydroxyborane, commonly referred to as boronic acid (general formula RB(OH)₂), is a boron-containing compound characterized by two hydroxyl groups attached to a boron atom. It is widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable covalent bonds with carbon atoms . For example, biphenyl-4-yl-dihydroxyborane (C₁₂H₁₁BO₂) is synthesized via lithiation of 4-bromobiphenyl followed by reaction with a boron reagent in tetrahydrofuran (THF) . This compound derivatives, such as 3,5-dichlorophenyl-dihydroxyborane (C₆H₃Cl₂B(OH)₂), demonstrate applications in pharmaceuticals and materials science .

Scientific Research Applications

Synthetic Chemistry

Dihydroxyborane is utilized as a reagent in organic synthesis, particularly in the formation of boronic acids and their derivatives. These compounds are pivotal in:

- Cross-Coupling Reactions : this compound serves as a precursor for boronic acids that participate in Suzuki cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for constructing complex organic molecules .

- Reduction Reactions : It acts as a mild reducing agent for various functional groups, enabling selective reductions in complex organic substrates .

Materials Science

In materials science, this compound is explored for its potential in creating advanced materials:

- Polymer Chemistry : this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its ability to form cross-linked networks contributes to the development of durable and heat-resistant materials .

- Nanomaterials : Research indicates that this compound can be used in the synthesis of boron-containing nanomaterials, which exhibit unique electronic and optical properties suitable for applications in sensors and electronic devices .

Medicinal Chemistry

The medicinal applications of this compound are particularly noteworthy:

- Drug Development : Compounds derived from this compound have been investigated for their potential as enzyme inhibitors. For instance, boronic acid derivatives are known to inhibit serine proteases and beta-lactamases, making them valuable in developing antibiotics and treatments for various diseases .

- Cancer Therapy : The compound has been studied for its role in creating boron neutron capture therapy agents, which target cancer cells selectively while minimizing damage to surrounding healthy tissue. This method leverages the unique properties of boron when exposed to neutron radiation .

Case Study 1: Enzyme Inhibition

Research has demonstrated that this compound derivatives can effectively inhibit specific enzymes involved in bacterial resistance mechanisms. A study highlighted the use of a boronic acid derivative that inhibited metallo-beta-lactamases, showcasing its potential in combating antibiotic-resistant infections .

Case Study 2: Polymer Applications

In a recent investigation, this compound was integrated into epoxy resins to improve thermal stability and mechanical strength. The resulting materials exhibited enhanced performance under high-temperature conditions, making them suitable for aerospace applications .

Summary Table of Applications

| Application Area | Specific Use Case | Description |

|---|---|---|

| Synthetic Chemistry | Cross-Coupling Reactions | Enables formation of carbon-carbon bonds through Suzuki reactions |

| Materials Science | Polymer Chemistry | Enhances mechanical properties and thermal stability of polymers |

| Medicinal Chemistry | Drug Development | Inhibits serine proteases and beta-lactamases for antibiotic development |

| Cancer Therapy | Boron Neutron Capture Therapy | Targets cancer cells selectively using neutron radiation |

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Dihydroxyborane (B₂H₄O₄) in laboratory settings?

Methodological Answer: To optimize synthesis, systematically vary parameters such as temperature (e.g., 25–80°C), solvent polarity (e.g., THF vs. dichloromethane), and stoichiometric ratios of precursors (e.g., borane adducts with diols). Conduct reactions under inert atmospheres (argon/glovebox) to prevent hydrolysis. Characterize products using ¹¹B NMR spectroscopy to confirm boron coordination environments and X-ray crystallography for structural validation. Document procedural details (reaction time, purification via recrystallization/distillation) to ensure reproducibility .

Q. How can researchers characterize the stability of this compound under varying environmental conditions?

Methodological Answer: Design stability assays by exposing B₂H₄O₄ to controlled humidity (10–90% RH), temperature cycles (−20°C to 50°C), and light exposure. Monitor degradation kinetics using thermogravimetric analysis (TGA) for mass loss and Fourier-transform infrared spectroscopy (FTIR) for functional group changes. Compare results against control samples stored in anhydrous, dark conditions. Use ANOVA to statistically validate differences in stability thresholds .

Q. What analytical techniques are most effective for confirming the purity of this compound?

Methodological Answer: Combine high-performance liquid chromatography (HPLC) with UV-Vis detection to quantify impurities. Validate purity further via elemental analysis (C, H, B content) and mass spectrometry (ESI-MS) for molecular ion confirmation. Cross-reference data with known spectral libraries (e.g., NIST Chemistry WebBook) to identify byproducts .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s role in catalyzing hydroboration reactions?

Methodological Answer: Employ density functional theory (DFT) calculations to model transition states and electron localization during hydroboration. Validate computational results experimentally using kinetic isotope effects (KIE) and in situ IR spectroscopy to track intermediate formation. Compare catalytic efficiency against other boranes (e.g., BH₃·THF) via turnover frequency (TOF) measurements under identical conditions .

Q. How does the electronic structure of B₂H₄O₄ influence its Lewis acidity compared to substituted boranes?

Methodological Answer: Quantify Lewis acidity using Gutmann-Beckett acceptor numbers via ³¹P NMR titration with triethylphosphine oxide. Correlate results with natural bond orbital (NBO) analysis from DFT studies to assess charge distribution. Benchmark against substituted analogs (e.g., trifluoroboranes) to identify electronic effects of hydroxyl groups .

Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?

Methodological Answer: Conduct meta-analyses of existing literature to identify variables (e.g., solvent drying methods, borane hydration states). Perform solubility tests under standardized conditions (e.g., Karl Fischer titration for solvent water content). Use multivariate regression to model solubility as a function of solvent polarity (Hildebrand parameters) and hydrogen-bonding capacity .

Q. How can computational models predict the reactivity of this compound in novel reaction systems?

Methodological Answer: Develop molecular dynamics (MD) simulations to explore solvent effects on reaction pathways. Validate predictions with stopped-flow kinetics and X-ray absorption spectroscopy (XAS) to monitor boron coordination changes. Compare predicted vs. experimental activation energies to refine computational parameters (e.g., basis sets, solvation models) .

Q. Methodological Guidelines for Research Design

- Experimental Reproducibility : Follow the Beilstein Journal’s guidelines for documenting experimental procedures, including exact reagent grades, instrumentation settings, and raw data archiving .

- Data Contradiction Analysis : Use systematic reviews (PRISMA frameworks) to identify confounding variables and apply Bayesian statistics to quantify uncertainty in conflicting datasets .

- Literature Integration : Structure literature reviews around thematic gaps (e.g., "Role of B₂H₄O₄ in green chemistry") rather than chronological summaries, using tools like SciFinder to map citation networks .

Comparison with Similar Compounds

Comparison with Similar Boron Compounds

Diborane (B₂H₆)

Structural Differences :

- Dihydroxyborane has a planar structure with two hydroxyl groups bonded to boron, whereas diborane features a unique three-center, two-electron bonding system with bridging hydrogen atoms .

- Reactivity : Diborane is highly reactive and pyrophoric, acting as a strong reducing agent in organic and industrial syntheses (e.g., rocket fuel production) . In contrast, this compound participates in controlled coupling reactions without spontaneous combustion .

Boric Acid (H₃BO₃)

Acidity and Stability :

- Boric acid is a weak Lewis acid with a trigonal planar structure, while this compound exhibits stronger acidity due to the electron-withdrawing effect of the organic substituent .

- Total bond energy comparisons show this compound (24.4 kcal/mol) has lower stability than boric acid (30.7 kcal/mol), influencing their reactivity in aqueous environments .

Carboranes (e.g., C₂B₁₀H₁₂)

Structural Complexity :

- Carboranes feature boron clusters fused with carbon atoms, forming three-dimensional polyhedra, unlike the planar this compound .

- Reactivity : Carboranes exhibit thermal and chemical stability, making them suitable for neutron capture therapy and materials science. This compound, however, is more reactive in organic transformations .

Borinic Acids (RB(OH)R')

Functional Group Variation :

- Borinic acids (R₂BOH) have one hydroxyl group, while this compound has two. This difference enhances this compound’s ability to form tetrahedral intermediates in cross-coupling reactions .

- Bond Energy : Dimethyloxyborane (Me₂BOB) has a total bond energy of 47.7 kcal/mol, significantly higher than this compound (24.4 kcal/mol), indicating greater stability but lower reactivity .

Key Data Tables

Table 1. Total Bond Energies of Selected Boron Compounds

| Compound | Total Bond Energy (kcal/mol) |

|---|---|

| This compound | 24.4 |

| Boric Acid | 30.7 |

| Dimethyloxyborane | 47.7 |

| Phenylborinic Acid | 78.9 |

Data derived from quantum mechanical calculations .

Properties

CAS No. |

74930-82-8 |

|---|---|

Molecular Formula |

BH3O2 |

Molecular Weight |

45.84 g/mol |

IUPAC Name |

boronic acid |

InChI |

InChI=1S/BH3O2/c2-1-3/h1-3H |

InChI Key |

ZADPBFCGQRWHPN-UHFFFAOYSA-N |

SMILES |

B(O)O |

Canonical SMILES |

B(O)O |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.